L-6355

Description

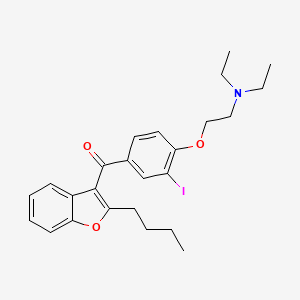

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3-iodophenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30INO3/c1-4-7-11-23-24(19-10-8-9-12-21(19)30-23)25(28)18-13-14-22(20(26)17-18)29-16-15-27(5-2)6-3/h8-10,12-14,17H,4-7,11,15-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWLFFXBYKTKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C=C3)OCCN(CC)CC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50234893 | |

| Record name | L-6355 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85642-08-6 | |

| Record name | L-6355 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085642086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-6355 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Butylbenzofuran-3-yl){4-[2-(diethylamino)ethoxy]-3-iodophenyl}methanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC6I46P5XX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone, also known as Monoiodoamiodarone or Amiodarone Impurity C, is a molecule structurally related to the potent class III antiarrhythmic agent, Amiodarone. This technical guide provides a comprehensive overview of its fundamental properties, including its chemical structure, and physical and chemical characteristics. Due to the limited availability of specific pharmacological data for this particular analogue, this document leverages data from its parent compound, Amiodarone, to infer its potential mechanism of action and electrophysiological effects. This guide also includes a summary of a patented synthesis method and is intended to serve as a foundational resource for researchers and professionals in the field of drug development.

Core Chemical and Physical Properties

(2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone is recognized as a significant impurity in the synthesis of Amiodarone.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C25H30INO3 | [3] |

| Molecular Weight | 519.42 g/mol | [3] |

| CAS Number | 85642-08-6 | [4][5] |

| IUPAC Name | (2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3-iodophenyl]methanone | PubChem |

| Synonyms | Monoiodoamiodarone, Deiodo Amiodarone, Amiodarone Impurity C, L-6355 | [6] |

| Appearance | Thick Colorless Gel / Colorless to yellow oily matter | [1][] |

| XLogP3 | 6.9 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 11 | PubChem |

| Topological Polar Surface Area | 42.7 Ų | PubChem |

| Storage Temperature | 2-8°C (Refrigerator) | [1][8] |

Inferred Mechanism of Action and Signaling Pathways

Amiodarone is a complex antiarrhythmic agent with effects spanning all four Vaughan-Williams classes.[9] Its primary mechanism is the blockade of potassium channels (Class III activity), which prolongs the cardiac action potential duration and the effective refractory period. Additionally, Amiodarone exhibits use-dependent sodium channel blockade (Class I activity), non-competitive anti-adrenergic effects (Class II activity), and calcium channel blockade (Class IV activity).[9][10]

It is highly probable that Monoiodoamiodarone shares a similar multi-channel blocking profile. The core benzofuran and the diethylaminoethoxy side chain, both present in this analogue, are known to be crucial for the antiarrhythmic activity of Amiodarone. The primary structural difference is the presence of a single iodine atom on the phenyl ring, as opposed to the two iodine atoms in Amiodarone. This variation may influence the potency and selectivity of the compound for various ion channels, but the overall mechanism is expected to be conserved.

The anticipated signaling pathway involves the direct modulation of ion channel proteins embedded in the cardiomyocyte membrane, leading to alterations in ion flux and, consequently, the electrophysiological properties of the cardiac cells.

Caption: Inferred multi-target mechanism of action based on structural similarity to Amiodarone.

Quantitative Data (Amiodarone as a Surrogate)

As of the date of this document, specific quantitative biological data (e.g., IC50 values, binding affinities) for (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone are not available in the public domain. The following table presents data for the parent compound, Amiodarone, to provide a comparative context for its potential activity.

Table 3.1: In Vitro Electrophysiological Effects of Amiodarone

| Ion Channel | Assay Type | Species | IC50 (µM) | Reference |

| hERG (IKr) | Patch Clamp | Human | 0.9 - 1.3 | Various |

| Nav1.5 (INa) | Patch Clamp | Human | 10 - 30 | Various |

| Cav1.2 (ICa,L) | Patch Clamp | Human | ~10 | Various |

| KCNQ1/KCNE1 (IKs) | Patch Clamp | Human | >30 | Various |

Disclaimer: The data presented above is for Amiodarone and should not be directly extrapolated to Monoiodoamiodarone. The structural differences, notably the single iodine substitution, may significantly alter the potency and selectivity of the compound.

Experimental Protocols

Synthesis of (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone

The following is a summarized synthesis protocol based on a patent application (CN114671836A). This protocol outlines a two-step process for the synthesis of Amiodarone Impurity C.

Step 1: Synthesis of Intermediate 1

-

Reactants:

-

Compound I: (2-butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone

-

N,N-diethyl-β-chloroethylamine hydrochloride

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., acetonitrile)

-

-

Procedure:

-

Dissolve Compound I in the chosen solvent.

-

Add the base to the solution.

-

Introduce N,N-diethyl-β-chloroethylamine hydrochloride to the reaction mixture.

-

The molar ratio of Compound I to N,N-diethyl-β-chloroethylamine hydrochloride is typically in the range of 1:1.0-4.0.

-

The molar ratio of the base to Compound I is typically in the range of 1.0-4.0:1.0.

-

Heat the reaction mixture and reflux for a specified period (e.g., 6 hours).

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture and perform a work-up to isolate the intermediate product. This may involve filtration, extraction, and solvent evaporation.

-

Step 2: Synthesis of Amiodarone Impurity C (Final Product)

-

Reactants:

-

Intermediate 1 from Step 1

-

Elemental Iodine (I2)

-

Base (e.g., sodium hydroxide)

-

Solvent (e.g., methanol)

-

-

Procedure:

-

Dissolve Intermediate 1 in the chosen solvent.

-

Cool the solution to a low temperature (e.g., 0-5°C).

-

Add the base to the solution.

-

Slowly add a solution of elemental iodine in the same solvent.

-

Stir the reaction mixture at a low temperature for a specified duration.

-

Monitor the reaction for the formation of the final product.

-

Once the reaction is complete, quench the reaction and perform a work-up procedure, which may include extraction, washing, and drying of the organic phase.

-

Purify the crude product using a suitable technique such as column chromatography to obtain the final compound.

-

Caption: A two-step synthesis process for the target molecule as described in patent literature.

In Vitro Electrophysiology (General Protocol for Ion Channel Screening)

While no specific electrophysiological data exists for Monoiodoamiodarone, a general protocol for assessing the activity of a compound on cardiac ion channels using automated patch-clamp is provided below. This methodology is standard in preclinical cardiac safety assessment.

-

Cell Lines: Use stable cell lines expressing the human cardiac ion channel of interest (e.g., hERG, hNav1.5, hCav1.2) such as HEK293 or CHO cells.

-

Cell Culture: Maintain the cell lines in appropriate culture medium and conditions as recommended by the supplier. Passage the cells regularly to ensure they are in a healthy, logarithmic growth phase for experiments.

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). On the day of the experiment, perform serial dilutions in the appropriate extracellular buffer to achieve the desired final concentrations.

-

Automated Patch-Clamp Electrophysiology:

-

Use an automated patch-clamp system (e.g., QPatch, Patchliner).

-

Harvest the cells and prepare a single-cell suspension.

-

Load the cell suspension, intracellular and extracellular solutions, and the compound plate onto the instrument.

-

The instrument will automatically achieve whole-cell patch-clamp configuration.

-

Apply a voltage protocol specific to the ion channel being studied to elicit and measure the ionic currents.

-

After establishing a stable baseline recording, apply the test compound at increasing concentrations.

-

Record the effect of the compound on the ion channel currents.

-

-

Data Analysis:

-

Measure the peak current amplitude in the presence of each compound concentration.

-

Normalize the current to the baseline control.

-

Plot the concentration-response curve and fit the data to a suitable equation (e.g., Hill equation) to determine the IC50 value.

-

Caption: Standardized workflow for assessing compound effects on cardiac ion channels.

Conclusion

(2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone is a close structural analogue of the widely used antiarrhythmic drug Amiodarone. While its physicochemical properties are well-defined, there is a notable absence of specific pharmacological and electrophysiological data in the current scientific literature. Based on its structural similarity to Amiodarone, it is reasonable to hypothesize that it possesses multi-ion channel blocking activity, characteristic of a Class III antiarrhythmic agent with additional Class I, II, and IV properties. The provided synthesis protocol offers a pathway for obtaining this compound for further investigation. Future research should focus on detailed in vitro and in vivo studies to elucidate its precise mechanism of action, potency, and selectivity for various cardiac ion channels. Such studies are crucial to fully understand its pharmacological profile and potential as a therapeutic agent or to better characterize its impact as an impurity in Amiodarone formulations.

References

- 1. derangedphysiology.com [derangedphysiology.com]

- 2. researchgate.net [researchgate.net]

- 3. Amiodarone: electrophysiologic actions, pharmacokinetics and clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Monoiodoamiodarone (50 mg) ((2-Butylbenzofuran-3-yl){4-[2-(diethylamino)ethoxy]-3-iodophenyl}methanone)] - CAS [85642-08-6] [store.usp.org]

- 5. veeprho.com [veeprho.com]

- 6. New in vitro multiple cardiac ion channel screening system for preclinical Torsades de Pointes risk prediction under the Comprehensive in vitro Proarrhythmia Assay concepta - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amiodarone impurity C CRS (European Pharmacopoeia (EP) Reference Standard) | 85642-08-6 [sigmaaldrich.com]

- 9. droracle.ai [droracle.ai]

- 10. Amiodarone | C25H29I2NO3 | CID 2157 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthesis of Monoiodoamiodarone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway of Monoiodoamiodarone, an important intermediate and known impurity in the manufacturing of the antiarrhythmic drug Amiodarone. Understanding the formation of this analogue is critical for process optimization and quality control in drug development. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols and a summary of relevant quantitative data.

Synthesis Pathway Overview

The synthesis of Monoiodoamiodarone, chemically known as (2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3-iodophenyl]methanone, is intrinsically linked to the synthesis of Amiodarone itself. It is typically formed as a result of incomplete iodination of the phenol intermediate. The general synthetic approach involves the acylation of a 2-butylbenzofuran core with a substituted benzoyl chloride, followed by etherification to introduce the diethylaminoethoxy side chain. The mono-iodinated species arises when the iodination step of the phenolic precursor is not driven to completion.

A plausible synthetic route, extrapolated from known Amiodarone syntheses, is presented below. This pathway highlights the key transformations leading to the formation of Monoiodoamiodarone.

Experimental Protocols

The following protocols are representative examples derived from the general knowledge of Amiodarone synthesis and may require optimization for specific laboratory conditions.

Step 1: Mono-iodination of 2-Butyl-3-(4-hydroxybenzoyl)benzofuran

Objective: To introduce a single iodine atom onto the phenolic ring of the starting material.

Procedure:

-

To a solution of 2-butyl-3-(4-hydroxybenzoyl)benzofuran in a suitable solvent such as methanol, add a stoichiometric equivalent of sodium hydroxide to form the phenoxide salt.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of one equivalent of iodine and potassium iodide in water to the reaction mixture with vigorous stirring.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted iodine.

-

Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2-butyl-3-(4-hydroxy-3-iodobenzoyl)benzofuran.

Step 2: Etherification to Yield Monoiodoamiodarone

Objective: To introduce the diethylaminoethoxy side chain via Williamson ether synthesis.

Procedure:

-

Suspend the 2-butyl-3-(4-hydroxy-3-iodobenzoyl)benzofuran in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add a suitable base, such as potassium carbonate, to the suspension.

-

Add 2-diethylaminoethyl chloride hydrochloride and a catalytic amount of sodium iodide.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.

-

After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure Monoiodoamiodarone.

Quantitative Data

The following table summarizes key quantitative data for Monoiodoamiodarone.[][2][3][4]

| Property | Value |

| Molecular Formula | C25H30INO3 |

| Molecular Weight | 519.42 g/mol |

| Appearance | Colorless to yellow oily matter |

| Boiling Point | 586.1 ± 50.0 °C (Predicted) |

| Density | 1.345 ± 0.06 g/cm³ (Predicted) |

| Solubility | Slightly soluble in Chloroform and Methanol |

| Storage | Store at -20 °C under an inert atmosphere |

Logical Workflow for Synthesis and Purification

The following diagram illustrates the logical workflow from starting materials to the purified final product.

References

Unraveling the Enigmatic Mechanism of Monoiodoamiodarone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monoiodoamiodarone (MIA), a close structural analog and potential metabolite of the potent antiarrhythmic drug amiodarone, presents a compelling case study in structure-activity relationships. While amiodarone's multifaceted mechanism of action is well-documented, the specific molecular interactions and pharmacological profile of MIA remain less characterized. This in-depth technical guide synthesizes the available scientific literature to provide a comprehensive overview of the mechanism of action of monoiodoamiodarone, with a particular focus on its interaction with thyroid hormone receptors and other potential cellular targets. This document is intended to serve as a critical resource for researchers and professionals engaged in cardiovascular drug discovery and development, offering detailed experimental insights and highlighting areas for future investigation.

Introduction

Amiodarone is a highly effective antiarrhythmic agent, yet its clinical utility is often hampered by a significant side-effect profile, much of which is attributed to its di-iodo benzoyl moiety. Monoiodoamiodarone, also known as Amiodarone Related Compound C, differs from its parent compound by the absence of one iodine atom on the benzoyl ring. This structural alteration is predicted to significantly modulate its pharmacological and toxicological properties. Understanding the precise mechanism of action of MIA is crucial for elucidating the contribution of the iodine atoms to amiodarone's therapeutic efficacy and adverse effects, and for the potential design of safer antiarrhythmic drugs.

Core Mechanism of Action: A Focus on Thyroid Hormone Receptor Interaction

A significant aspect of amiodarone's pharmacology, and a key area of investigation for its analogs, is its interaction with thyroid hormone receptors (TRs). Amiodarone and its principal metabolite, desethylamiodarone (DEA), are known to interfere with thyroid hormone signaling.

Comparative Binding Affinity at Thyroid Hormone Receptors

Studies investigating the structure-function relationship of amiodarone analogs have revealed a critical role for the iodine atoms in TR binding. Research by van Beeren et al. (1996) provides the most direct quantitative data on the interaction of monoiodoamiodarone with thyroid hormone receptor isoforms α1 (TRα1) and β1 (TRβ1). The study demonstrates that MIA exhibits markedly reduced affinity for both receptor subtypes compared to amiodarone's metabolites.

Table 1: Comparative IC50 Values for Inhibition of T3 Binding to Thyroid Hormone Receptors [1]

| Compound | IC50 (x 10⁻⁵ M) for TRα1 | IC50 (x 10⁻⁵ M) for TRβ1 |

| Desethylamiodarone (DEA) | 4.7 ± 0.9 | 2.7 ± 1.4 |

| Desdiethylamiodarone (DDEA) | 3.7 ± 0.9 | 1.9 ± 0.3 |

| Monoiodoamiodarone | > 20 | > 20 |

| Desdiiodoamiodarone (DDIA) | 16.2 ± 5.6 | 9.1 ± 2.1 |

Data presented as mean ± SD. A higher IC50 value indicates lower binding affinity.

The significantly higher IC50 values for monoiodoamiodarone (>20 x 10⁻⁵ M) indicate a very weak, if any, inhibitory effect on the binding of triiodothyronine (T3) to both TRα1 and TRβ1 at the concentrations tested[1]. This suggests that the presence of two iodine atoms is crucial for high-affinity binding to thyroid hormone receptors.

Other Potential Molecular Targets

Beyond thyroid hormone receptors, preliminary data suggests that monoiodoamiodarone may interact with other signaling molecules.

Inhibition of Ca2+/Calmodulin-Activated Cyclic Nucleotide Phosphodiesterase

Monoiodoamiodarone, also referred to as L-6355 in some literature, has been shown to inhibit Ca2+/calmodulin-activated cyclic nucleotide phosphodiesterase.

Table 2: Inhibitory Activity of Monoiodoamiodarone on Phosphodiesterase

| Compound | Target | IC50 |

| Monoiodoamiodarone (this compound) | Ca2+/calmodulin-activated cyclic nucleotide phosphodiesterase | 0.65 µM[2] |

This finding suggests a potential role for MIA in modulating intracellular signaling pathways regulated by cyclic nucleotides, which could have implications for its cardiovascular effects.

Inferred Effects on Cardiac Ion Channels: A Structure-Activity Perspective

Direct electrophysiological studies on the effects of monoiodoamiodarone on cardiac ion channels are notably absent in the published literature. However, based on extensive structure-activity relationship (SAR) studies of amiodarone and its derivatives, certain inferences can be drawn.

Amiodarone is a well-established multi-ion channel blocker, affecting sodium, potassium, and calcium channels, which contributes to its broad antiarrhythmic activity. The di-iodo substitution on the benzoyl ring is considered a key pharmacophoric feature for these effects. The removal of one iodine atom, as in MIA, is likely to significantly alter its interaction with these channels. General SAR principles for amiodarone analogs suggest that modifications to the iodinated benzoyl moiety can lead to a reduction in ion channel blocking activity. Therefore, it is hypothesized that monoiodoamiodarone possesses a significantly attenuated ion channel blocking profile compared to amiodarone.

Experimental Protocols

Thyroid Hormone Receptor Binding Assay

The following is a generalized protocol based on the methodology described in the study by van Beeren et al. (1996) for determining the IC50 values of amiodarone analogs on T3 binding to thyroid hormone receptors.

Objective: To determine the concentration of monoiodoamiodarone required to inhibit 50% of the specific binding of [¹²⁵I]T3 to in vitro expressed human TRα1 and TRβ1.

Materials:

-

Recombinant human TRα1 and TRβ1 (e.g., expressed in Sf9 insect cells using a baculovirus system).

-

[¹²⁵I]T3 (radiolabeled triiodothyronine).

-

Unlabeled T3.

-

Monoiodoamiodarone and other test compounds.

-

Binding buffer (e.g., 20 mM Tris-HCl, 1 mM EDTA, 10% glycerol, 5 mM dithiothreitol, pH 7.8).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Receptor Preparation: Prepare nuclear extracts from cells expressing recombinant TRα1 or TRβ1.

-

Incubation: In a series of tubes, incubate a fixed amount of the receptor preparation with a constant concentration of [¹²⁵I]T3 and varying concentrations of the test compound (monoiodoamiodarone).

-

Controls:

-

Total Binding: Incubate receptor and [¹²⁵I]T3 without any competitor.

-

Non-specific Binding: Incubate receptor and [¹²⁵I]T3 with a large excess of unlabeled T3.

-

-

Incubation Conditions: Incubate the mixture for a defined period (e.g., 2 hours) at a specific temperature (e.g., 4°C) to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound [¹²⁵I]T3 from the free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma or scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific [¹²⁵I]T3 binding against the logarithm of the competitor concentration.

-

Determine the IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of [¹²⁵I]T3, using non-linear regression analysis.

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Hypothetical interaction of Monoiodoamiodarone with the thyroid hormone signaling pathway.

Caption: Experimental workflow for the thyroid hormone receptor binding assay.

Conclusion and Future Directions

The available evidence strongly suggests that monoiodoamiodarone has a significantly different pharmacological profile from its di-iodinated parent compound, amiodarone. Its weak interaction with thyroid hormone receptors indicates that the removal of a single iodine atom drastically reduces its activity at this off-target, which is implicated in some of amiodarone's adverse effects. The inhibitory effect on phosphodiesterase suggests an alternative signaling pathway that warrants further investigation.

The most significant gap in our understanding of monoiodoamiodarone's mechanism of action is the lack of direct evidence for its effects on cardiac ion channels. Future research should prioritize electrophysiological studies, such as patch-clamp analysis on various cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2), to definitively characterize its antiarrhythmic potential and compare it to amiodarone. Such studies are essential to fully elucidate the structure-activity relationships of iodinated benzofuran derivatives and to guide the development of novel antiarrhythmic agents with improved safety profiles.

References

In Vitro Profile of (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone: An In-depth Technical Guide

Disclaimer: This technical guide details the in vitro effects of amiodarone , a structurally similar and well-researched antiarrhythmic agent. As of the latest literature review, specific in vitro studies on (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone, also known as monoiodoamiodarone, are not publicly available. Monoiodoamiodarone is recognized as an intermediate and a related compound to amiodarone.[] The data presented herein for amiodarone serves as a foundational reference for researchers, scientists, and drug development professionals investigating related benzofuran derivatives. The biological activities of monoiodoamiodarone may differ from those of amiodarone.

Introduction

Amiodarone is a potent class III antiarrhythmic agent with a broad spectrum of electrophysiological effects.[2][3] It is a benzofuran derivative characterized by its multi-channel blocking properties, affecting sodium, potassium, and calcium channels, in addition to exhibiting non-competitive α- and β-adrenergic blocking activities.[2][3] These actions collectively contribute to its primary effect of prolonging the cardiac action potential and refractory period, thereby suppressing various cardiac arrhythmias.[4] This guide provides a comprehensive overview of the reported in vitro effects of amiodarone, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action to facilitate further research and development in this area.

Quantitative In Vitro Data

The following tables summarize the key quantitative data from various in vitro studies on amiodarone.

Table 1: Cytotoxic and Growth Inhibitory Effects

| Cell Line/Tissue | Effect Measured | Concentration | Reference |

| FRTL-5 (rat thyroid cells) | Inhibition of TSH-stimulated cell growth | 3.75-7.5 µM | [5] |

| FRTL-5 (rat thyroid cells) | Significant 51Cr release (cytotoxicity) | 75-200 µM | [5] |

| CHO (Chinese hamster ovary) | Cytotoxicity | 75-200 µM | [5] |

| hTF (human thyroid follicles) | 51Cr release (cytotoxicity) | 37.5 µM | [5] |

| Mouse Lung Fragments | Incubation concentration for bioenergetics study | 22 µM | [2] |

Table 2: Electrophysiological Effects

| Preparation | Parameter Affected | Effect | Concentration | Reference |

| Rabbit Sinoatrial Node | Spontaneous beating rate, action potential amplitude, slope of phase 4 depolarization | Marked reduction | 100 µM | [6] |

| Human Ventricular Muscle | Action potential duration (APD90) | Lengthened | 5 µM (for a related compound) | [7] |

| Guinea Pig Hearts | AV-nodal, His-bundle, and intraventricular conduction | Prolongation | Not specified | [8] |

| Guinea Pig Hearts | QT-interval | Prolongation (by metabolite desethylamiodarone) | Not specified | [8] |

| Cardiac myocytes | Peak and late sodium currents (INa,P and INa,L) | Inhibition | 0.5 and 2.5 µM | [9] |

Experimental Protocols

This section details the methodologies employed in key in vitro studies of amiodarone.

Cytotoxicity Assay

-

Objective: To assess the cytotoxic effects of amiodarone on various cell lines.

-

Cell Lines: FRTL-5 (rat thyroid), CHO (Chinese hamster ovary), and primary cultures of human thyroid follicles (hTF).

-

Methodology:

-

Cells were radiolabeled with 51Cr.

-

Labeled cells were incubated for 24 hours with varying concentrations of amiodarone (3.75-200 µM).

-

Control groups included medium alone, medium with an iodinated radiographic contrast agent, and medium with potassium iodide.

-

Cytotoxicity was determined by measuring the amount of 51Cr released into the culture medium.[5]

-

-

Endpoint: Percentage of 51Cr release relative to control.

Sinoatrial Node Electrophysiology

-

Objective: To evaluate the acute electrophysiological effects of amiodarone on sinoatrial node automaticity.

-

Preparation: Isolated rabbit sinoatrial node tissue.

-

Methodology:

-

A microelectrode technique was used to record intracellular action potentials from the sinoatrial node cells.

-

Tissues were superfused with a physiological salt solution.

-

Amiodarone (100 µM) was added to the superfusate.

-

Changes in spontaneous beating rate, action potential amplitude, and the slope of phase 4 depolarization were measured.[6]

-

-

Endpoint: Electrophysiological parameters before and after drug application.

Cellular Bioenergetics in Lung Tissue

-

Objective: To investigate the impact of amiodarone on cellular bioenergetics in lung tissue.

-

Preparation: Lung fragments from BALB/c and Taylor Outbred mice.

-

Methodology:

-

Lung fragments were incubated in vitro with 22 µM amiodarone for several hours.

-

Cellular respiration (mitochondrial O2 consumption) was measured.

-

Cellular ATP levels, caspase activity, and glutathione levels were quantified.[2]

-

-

Endpoint: Changes in O2 consumption, ATP levels, caspase activity, and glutathione concentration.

Signaling Pathways and Mechanisms of Action

Amiodarone's antiarrhythmic effects stem from its multifaceted interaction with cardiac ion channels and receptors.

Multi-Channel Blockade

Amiodarone is known to block multiple ion channels involved in the cardiac action potential. This includes:

-

Potassium Channels (Class III action): Primarily blocks the delayed rectifier potassium current (IKr), which prolongs the repolarization phase (phase 3) of the action potential. This leads to an increased action potential duration and effective refractory period.[3][10]

-

Sodium Channels (Class I action): Blocks inactivated sodium channels, slowing the upstroke (phase 0) of the action potential and reducing the speed of conduction.[10]

-

Calcium Channels (Class IV action): Exhibits a weak blocking effect on L-type calcium channels, which can slow sinoatrial node firing and atrioventricular nodal conduction.[10]

Anti-Adrenergic Effects

Amiodarone also exhibits non-competitive antagonism at α- and β-adrenergic receptors. This β-blocking activity (Class II action) contributes to its negative chronotropic (slowing heart rate) and dromotropic (slowing conduction) effects.[10]

Summary and Future Directions

The in vitro data for amiodarone reveal a complex pharmacological profile characterized by multi-channel blockade and anti-adrenergic effects. These properties underpin its efficacy as a broad-spectrum antiarrhythmic agent. While this guide provides a comprehensive overview of amiodarone's in vitro actions, it is crucial to reiterate that these findings may not be directly extrapolatable to (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone.

Future research should focus on dedicated in vitro studies of monoiodoamiodarone to elucidate its specific pharmacological and toxicological profile. Comparative studies with amiodarone and its other metabolites, such as desethylamiodarone, would be particularly valuable in understanding the structure-activity relationships within this class of compounds. Such investigations are essential for the rational design and development of novel antiarrhythmic agents with improved efficacy and safety profiles.

References

- 2. In vitro study on the pulmonary cytotoxicity of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The electrophysiologic basis for the use of amiodarone for treatment of cardiac arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the in vitro cytotoxic effect of amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The cellular electrophysiologic effect of a new amiodarone like antiarrhythmic drug GYKI 16638 in undiseased human ventricular muscle: comparison with sotalol and mexiletine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of acute electrophysiological effects of amiodarone and its metabolite desethylamiodarone in Langendorff perfused guinea pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Amiodarone and N-desethylamiodarone on Cardiac Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Amiodarone Hydrochloride? [synapse.patsnap.com]

The Pharmacokinetics of Amiodarone and the Quest for Monoiodoamiodarone Data in Animal Models: An In-depth Technical Guide

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

Extensive literature searches for the pharmacokinetic properties of monoiodoamiodarone in animal models have revealed a significant data gap. Currently, there is a lack of publicly available, quantitative data detailing the absorption, distribution, metabolism, and excretion (ADME) of monoiodoamiodarone in common preclinical species. The vast majority of research focuses on the parent compound, amiodarone, and its principal active metabolite, desethylamiodarone.

Therefore, this technical guide will provide a comprehensive overview of the pharmacokinetics of amiodarone in various animal models, presenting the most relevant and detailed information available to date. This information serves as a critical foundation and a potential surrogate for understanding the likely behavior of closely related compounds like monoiodoamiodarone.

Quantitative Pharmacokinetic Parameters of Amiodarone in Animal Models

The following tables summarize key pharmacokinetic parameters of amiodarone in rats, dogs, and rabbits, compiled from various studies. These parameters are crucial for inter-species comparison and for the extrapolation of data in drug development.

Table 1: Pharmacokinetic Parameters of Amiodarone in Rats

| Parameter | Value | Route of Administration | Dosage | Animal Strain | Source |

| Elimination Half-life (t½) | 15 - 105 hours | Oral | 100 - 200 mg/kg | Not Specified | [1] |

| 514 minutes (8.57 hours) | Intravenous | 50 mg/kg | Not Specified | [2] | |

| 17 - 20 hours | Intravenous | 30 - 120 mg/kg | Sprague-Dawley | [3] | |

| Volume of Distribution (Vd) | 29.51 L/kg | Intravenous | 50 mg/kg | Not Specified | [2] |

| Clearance (CL) | 17.7 to 10.0 ml/min/kg | Intravenous | 30 - 120 mg/kg | Sprague-Dawley | [3] |

| Bioavailability (F) | 17% - 60% (average 39%) | Oral | 100 - 200 mg/kg | Not Specified | [1] |

| Absorption Half-life (t½a) | 1.83 hours | Oral | 100 - 200 mg/kg | Not Specified | [1] |

Table 2: Pharmacokinetic Parameters of Amiodarone in Dogs

| Parameter | Value | Route of Administration | Dosage | Animal Strain | Source |

| Elimination Half-life (t½) | 3.2 - 3.5 hours (single dose) | Intravenous | 5 - 40 mg/kg | Not Specified | [4] |

| 3.2 days (repeated administration) | Oral | 20-40 mg/kg/day | Mongrel | [5] | |

| Apparent Volume of Distribution (Vd) | 35 L/kg | Intravenous | 10 mg/kg | Not Specified | [6] |

Table 3: Pharmacokinetic Parameters of Amiodarone in Rabbits

| Parameter | Value | Route of Administration | Dosage | Animal Strain | Source |

| Myocardial Concentration | 7.0 +/- 1.9 µg/g | Intravenous | 10 mg/kg | Not Specified | [7] |

| Serum Concentration | 0.49 +/- 0.17 µg/ml | Intravenous | 10 mg/kg | Not Specified | [7] |

Experimental Protocols in Amiodarone Pharmacokinetic Studies

The methodologies employed in pharmacokinetic studies of amiodarone are critical for the interpretation of the resulting data. Below are summaries of typical experimental protocols.

Animal Models

-

Rats: Male Sprague-Dawley rats are frequently used.[3]

-

Dogs: Mongrel dogs have been utilized in studies involving both single and repeated dosing regimens.[5]

-

Rabbits: Studies in rabbits have provided insights into tissue-specific concentrations.[7]

Drug Administration and Dosing

-

Oral Administration: Amiodarone is often administered orally, with dosages in rats ranging from 100 to 200 mg/kg.[1] In dogs, oral dosing regimens can involve initial loading doses followed by maintenance doses.[5]

-

Intravenous Administration: For determining absolute bioavailability and intrinsic pharmacokinetic parameters, amiodarone is administered intravenously. In rats, IV doses have ranged from 30 to 120 mg/kg.[3] In dogs, IV bolus doses of 5 to 40 mg/kg have been used.[4]

Sample Collection and Analysis

-

Blood Sampling: Serial blood samples are typically collected at various time points post-administration to characterize the plasma concentration-time profile.

-

Tissue Distribution: To understand the distribution of amiodarone, various tissues are harvested at the end of the study for concentration analysis. Amiodarone is known to distribute preferentially to tissues such as the lung, liver, and adipose tissue.[1][2]

-

Analytical Methods: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical methods for the simultaneous quantification of amiodarone and its metabolite, desethylamiodarone, in biological matrices.[8][9][10] These methods offer high specificity and sensitivity.[10]

Visualizations: Workflows and Metabolic Pathways

Experimental Workflow for a Typical Amiodarone Pharmacokinetic Study

Caption: A typical experimental workflow for a pharmacokinetic study of amiodarone in an animal model.

Metabolic Pathway of Amiodarone

The primary metabolic pathway of amiodarone involves N-de-ethylation to form its major active metabolite, desethylamiodarone. Other minor metabolic pathways have also been identified.

Caption: The primary metabolic pathway of amiodarone leading to the formation of desethylamiodarone.

Conclusion

While specific pharmacokinetic data for monoiodoamiodarone remains elusive in the current body of scientific literature, the extensive research on amiodarone provides a robust framework for understanding its behavior in preclinical animal models. The data presented herein on the half-life, volume of distribution, clearance, and bioavailability of amiodarone in rats and dogs, coupled with established experimental and analytical methodologies, offer valuable insights for researchers in the field of cardiovascular drug development. Future studies are warranted to directly investigate the pharmacokinetics of monoiodoamiodarone to elucidate its specific properties and to draw definitive comparisons with its well-characterized parent compound.

References

- 1. Pharmacokinetics and body distribution of amiodarone and desethylamiodarone in rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of amiodarone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amiodarone pharmacokinetics. I. Acute dose-dependent disposition studies in rats | Semantic Scholar [semanticscholar.org]

- 4. Pharmacokinetics, antiarrhythmic effects, and tissue concentrations of amiodarone and desethylamiodarone in dogs with acute coronary artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiarrhythmics for Use in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. HPLC-MS Simultaneous Determination of Amiodarone and Its Metaboli...: Ingenta Connect [ingentaconnect.com]

- 9. A liquid chromatography-mass spectrometry assay method for simultaneous determination of amiodarone and desethylamiodarone in rat specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. payeshdarou.ir [payeshdarou.ir]

Technical Guide: (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone (CAS Number: 85642-08-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone, with CAS number 85642-08-6, is a chemical compound primarily known as an impurity and related compound of the potent antiarrhythmic drug, Amiodarone.[1][2] It is also referred to by several synonyms, including Amiodarone Impurity C, Monoiodoamiodarone, and L-6355.[3][4][5] This technical guide provides a comprehensive overview of its known chemical properties, biological activity, and analytical methodologies, designed to support research and development activities.

Chemical and Physical Properties

This compound is a benzofuran derivative with a molecular formula of C25H30INO3 and a molecular weight of 519.42 g/mol .[6][7] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 85642-08-6 | [1] |

| Molecular Formula | C25H30INO3 | [6][7] |

| Molecular Weight | 519.42 g/mol | [6][7] |

| IUPAC Name | (2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3-iodophenyl]methanone | PubChem |

| Synonyms | Amiodarone Impurity C, Monoiodoamiodarone, this compound, Deiodo Amiodarone | [3][4][5] |

| Appearance | Reported as a thick, colorless gel or colorless to yellow oily matter. | [] |

| Storage Temperature | 2-8°C | [6] |

Synthesis

A synthetic route for (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone has been described in the patent literature.[] The general approach involves a two-step process.

Synthetic Workflow

Caption: General two-step synthesis of Amiodarone Impurity C.

Experimental Protocol (Representative)

Note: The following protocol is a representative example based on the general description in the patent literature, as a detailed experimental procedure with specific quantities and conditions is not publicly available.[]

Step 1: Synthesis of Intermediate 1

-

Dissolve Compound I (the benzofuran precursor) in a suitable organic solvent.

-

Add a base and N,N-diethyl-β-chloroethylamine hydrochloride.

-

Heat the reaction mixture and monitor for completion using an appropriate analytical technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.

-

Dry the organic phase, remove the solvent under reduced pressure, and purify the crude product to obtain Intermediate 1.

Step 2: Synthesis of (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone

-

Dissolve Intermediate 1 in a suitable solvent.

-

Add a base, followed by the slow addition of elemental iodine.

-

Stir the reaction at a controlled temperature until completion is observed.

-

Quench the reaction, perform an aqueous workup, and extract the final product.

-

Purify the crude product using techniques such as column chromatography to yield the title compound.

Biological Activity and Mechanism of Action

The compound, under the synonym this compound, has been identified as an inhibitor of Ca2+/calmodulin-activated cyclic nucleotide phosphodiesterase.

| Target | Activity | Value |

| Ca2+/calmodulin-activated cyclic nucleotide phosphodiesterase | IC50 | 0.65 µM |

Signaling Pathway

The primary known mechanism of action involves the inhibition of phosphodiesterase (PDE), an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE, the intracellular levels of these second messengers increase, leading to downstream signaling effects.

Caption: Inhibition of Phosphodiesterase by this compound.

Experimental Protocol: Phosphodiesterase Inhibition Assay (Representative)

Note: This is a generalized protocol for a phosphodiesterase inhibition assay, as a specific protocol for this compound is not publicly available.

-

Enzyme and Substrate Preparation: Prepare a solution of purified Ca2+/calmodulin-activated cyclic nucleotide phosphodiesterase and a solution of the substrate (e.g., cAMP or cGMP).

-

Inhibitor Preparation: Prepare serial dilutions of (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone in a suitable buffer.

-

Assay Reaction: In a microplate, combine the enzyme, calmodulin, Ca2+, and varying concentrations of the inhibitor. Initiate the reaction by adding the substrate.

-

Incubation: Incubate the reaction mixture at a controlled temperature for a specific period.

-

Termination and Detection: Stop the reaction and quantify the amount of product formed (e.g., AMP or GMP) or the remaining substrate. This can be achieved using various methods, such as HPLC, mass spectrometry, or fluorescence-based assays.

-

Data Analysis: Plot the percentage of enzyme inhibition against the inhibitor concentration and determine the IC50 value.

Analytical Methods

The analysis of Amiodarone and its impurities, including (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone, is well-documented, with High-Performance Liquid Chromatography (HPLC) being the primary technique.

HPLC Method for Impurity Profiling (Representative)

| Parameter | Condition |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., acetate or phosphate) and an organic modifier (e.g., acetonitrile, methanol). |

| Detection | UV spectrophotometry, typically at a wavelength around 240-252 nm. |

| Flow Rate | Typically in the range of 0.8 - 1.5 mL/min. |

| Injection Volume | 10 - 20 µL. |

Mass Spectrometry

Mass spectrometry, often coupled with HPLC (LC-MS), is used for the identification and structural confirmation of impurities. High-resolution mass spectrometry can provide accurate mass measurements to confirm the elemental composition.

Note: While commercial suppliers indicate the availability of 1H NMR, 13C NMR, and mass spectral data upon purchase, these spectra are not publicly available in the literature.

Conclusion

(2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone is a significant compound in the context of Amiodarone synthesis and quality control. Its known biological activity as a phosphodiesterase inhibitor suggests potential for further investigation. This guide summarizes the currently available technical information to aid researchers in their studies of this molecule. Further research is required to fully elucidate its synthetic details, complete biological profile, and comprehensive characterization data.

References

- 1. echemi.com [echemi.com]

- 2. CN1858042A - Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran - Google Patents [patents.google.com]

- 3. echemi.com [echemi.com]

- 4. Amiodarone | C25H29I2NO3 | CID 2157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone | C25H30INO3 | CID 559482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. echemi.com [echemi.com]

The Discovery and History of Amiodarone and its Deiodination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiodarone, a potent antiarrhythmic agent, has a rich and complex history, from its origins as a plant-derived compound to its current status as a cornerstone in the management of cardiac dysrhythmias. This in-depth technical guide explores the discovery, historical development, and the critical role of deiodination in the mechanism of action and side effect profile of amiodarone. We will delve into its multifaceted pharmacological properties, providing quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to offer a comprehensive resource for researchers and drug development professionals.

Discovery and Historical Development

Amiodarone's journey from a traditional medicinal plant to a widely prescribed cardiac drug is a fascinating example of natural product-based drug discovery.

-

Ancient Origins: The story begins with the Mediterranean plant Ammi visnaga, which was used for centuries in traditional medicine to treat a variety of ailments, including chest pain.[1]

-

Isolation of Khellin: In 1946, the Russian physiologist Gleb von Anrep, working in Cairo, identified the cardioactive properties of khellin, a furanochromone isolated from Ammi visnaga.[2]

-

Synthesis of Amiodarone: In the 1960s, Belgian chemists at the Labaz company synthesized a series of khellin analogues in an effort to develop a new antianginal drug with improved potency and fewer side effects.[1] This led to the synthesis of amiodarone in 1961.[3]

-

Initial Use and Withdrawal: Amiodarone was first introduced for medical use in 1962 for the treatment of angina pectoris.[2][4] However, it was withdrawn from the market in 1967 due to concerns about its side effects.[2]

-

Re-emergence as an Antiarrhythmic: In 1974, the potent antiarrhythmic properties of amiodarone were recognized, leading to its reintroduction for the treatment of various cardiac arrhythmias.[2][4] It has since become one of the most frequently prescribed antiarrhythmic drugs globally.[4]

Chemical Synthesis

The synthesis of amiodarone, chemically known as 2-butyl-3-benzofuranyl-4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl ketone, involves a multi-step process. A common synthetic route is outlined below:

Experimental Protocol: Synthesis of Amiodarone

-

Acylation of Benzofuran: Benzofuran is acylated with butyric anhydride in the presence of a catalyst such as phosphorous acid to form 2-butyroylbenzofuran.

-

Reduction: The carbonyl group of 2-butyroylbenzofuran is reduced to a methylene group via a Wolff-Kishner or similar reduction reaction to yield 2-butylbenzofuran.

-

Friedel-Crafts Acylation: 2-butylbenzofuran is then acylated with p-methoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce 2-butyl-3-(4-methoxybenzoyl)benzofuran.

-

Demethylation: The methoxy group is demethylated, typically using a reagent like pyridine hydrochloride, to yield the corresponding phenol, 2-butyl-3-(4-hydroxybenzoyl)benzofuran.

-

Iodination: The phenolic ring is di-iodinated at the 3 and 5 positions using an iodinating agent such as iodine in the presence of a base (e.g., potassium iodide and sodium hydroxide) to form 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran.[2]

-

Etherification: Finally, the hydroxyl group is etherified by reacting the di-iodinated intermediate with 2-diethylaminoethyl chloride to produce amiodarone.[2]

Pharmacokinetics

Amiodarone and its primary active metabolite, desethylamiodarone (DEA), exhibit complex and highly variable pharmacokinetic profiles characterized by slow absorption, extensive tissue distribution, and a remarkably long elimination half-life.

Table 1: Pharmacokinetic Parameters of Amiodarone and Desethylamiodarone

| Parameter | Amiodarone | Desethylamiodarone (DEA) | Reference(s) |

| Bioavailability | 22% - 86% (highly variable) | - | [5] |

| Time to Peak Plasma Concentration (Tmax) | 3 - 7 hours | - | [5] |

| Protein Binding | >96% | >96% | [5] |

| Volume of Distribution (Vd) | ~60 L/kg (extensive tissue accumulation) | High, similar to amiodarone | [5] |

| Elimination Half-life (t½) | 25 - 110 days (mean ~58 days) | 31 - 110 days | [5][6] |

| Metabolism | Hepatic, primarily by CYP3A4 and CYP2C8 | Active metabolite of amiodarone | [5] |

| Excretion | Primarily hepatic and biliary | Primarily hepatic and biliary | [5] |

Experimental Protocol: Determination of Amiodarone and Desethylamiodarone Plasma Concentrations by HPLC

A common method for quantifying amiodarone and DEA in plasma involves High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Sample Preparation:

-

To a plasma sample, an internal standard is added.

-

Proteins are precipitated using a solvent like acetonitrile.

-

The supernatant is separated by centrifugation.

-

-

Chromatographic Separation:

-

An aliquot of the supernatant is injected into an HPLC system equipped with a C18 reverse-phase column.

-

A mobile phase, typically a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile/methanol), is used for isocratic or gradient elution.

-

-

Detection and Quantification:

-

The eluting compounds are detected by a UV detector at a specific wavelength (e.g., 242 nm).

-

The concentrations of amiodarone and DEA are determined by comparing their peak areas to that of the internal standard and a calibration curve.

-

Mechanism of Action

Amiodarone is a unique antiarrhythmic agent with a broad spectrum of activity, exhibiting properties of all four Vaughan-Williams classes.

Electrophysiological Effects

-

Class I Action (Sodium Channel Blockade): Amiodarone blocks inactivated sodium channels, particularly at rapid heart rates, which slows the upstroke of the action potential and conduction velocity.[7]

-

Class II Action (Beta-Adrenergic Blockade): It non-competitively antagonizes beta-adrenergic receptors, reducing heart rate and myocardial contractility.[8]

-

Class III Action (Potassium Channel Blockade): This is its predominant effect. Amiodarone blocks delayed rectifier potassium channels (IKr and IKs), which prolongs the duration of the action potential and the effective refractory period in all cardiac tissues.[5]

-

Class IV Action (Calcium Channel Blockade): Amiodarone weakly blocks L-type calcium channels, which contributes to its negative chronotropic and dromotropic effects, particularly at the sinoatrial and atrioventricular nodes.[7]

Experimental Protocol: Electrophysiological Analysis using Patch-Clamp Technique

The effects of amiodarone on individual ion channels are typically studied using the whole-cell patch-clamp technique in isolated cardiomyocytes or cell lines expressing specific ion channels.

-

Cell Preparation: Cardiomyocytes are enzymatically isolated from cardiac tissue or cultured cell lines are prepared.

-

Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution mimicking the cell's internal environment.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."

-

Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch under the pipette tip, allowing electrical access to the entire cell.

-

Voltage Clamp: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit specific ion currents.

-

Data Acquisition: The resulting currents are recorded before and after the application of amiodarone to the extracellular solution, allowing for the characterization of its effects on channel kinetics.

Signaling Pathways

Deiodination and Thyroid Function

Amiodarone is an iodine-rich compound, with each 200 mg tablet containing approximately 75 mg of iodine.[9] The deiodination of amiodarone is a key metabolic process that contributes to both its therapeutic effects and its significant impact on thyroid function.

The Role of Deiodinases

Deiodinases are a family of enzymes that are crucial for the activation and inactivation of thyroid hormones.

-

Type 1 Deiodinase (D1): Converts thyroxine (T4) to the more active triiodothyronine (T3) in peripheral tissues.

-

Type 2 Deiodinase (D2): Primarily responsible for T3 production in the pituitary and other tissues.

-

Type 3 Deiodinase (D3): Inactivates T4 and T3.

Amiodarone and its metabolite, DEA, are potent inhibitors of D1 and D2, leading to a decrease in the peripheral conversion of T4 to T3.[8][10] This results in characteristic changes in thyroid function tests.

Table 2: Effects of Amiodarone on Thyroid Function Tests

| Parameter | Acute Effects (≤3 months) | Chronic Effects (>3 months) | Reference(s) |

| Total T4 | Increased | Remains elevated | [10][11] |

| Free T4 | Increased | Remains elevated | [10][11] |

| T3 | Decreased | Remains low or low-normal | [10][11] |

| Reverse T3 (rT3) | Markedly increased | Remains elevated | [10][11] |

| TSH | Transiently increased | Usually normalizes | [10][11] |

Amiodarone-Induced Thyroid Dysfunction

The high iodine load and the inhibitory effects on deiodinases can lead to two main forms of thyroid dysfunction:

-

Amiodarone-Induced Hypothyroidism (AIH): More common in iodine-sufficient regions, it is often due to the Wolff-Chaikoff effect (inhibition of thyroid hormone synthesis by excess iodine) in individuals with underlying autoimmune thyroiditis.[10]

-

Amiodarone-Induced Thyrotoxicosis (AIT): Can be either Type 1 (iodine-induced hyperthyroidism in patients with underlying thyroid autonomy) or Type 2 (a destructive thyroiditis caused by a direct toxic effect of amiodarone on thyroid follicular cells).[12]

Clinical Efficacy and Safety

Amiodarone is highly effective in treating a wide range of supraventricular and ventricular arrhythmias. However, its use is often limited by a significant side effect profile.

Table 3: Efficacy of Amiodarone in Clinical Trials for Ventricular Arrhythmias

| Trial | Patient Population | Comparator | Primary Endpoint | Key Finding | Reference(s) |

| CASCADE | Survivors of out-of-hospital cardiac arrest due to VF | Conventional antiarrhythmics | Recurrence of VF or death | Amiodarone significantly reduced the recurrence of VF. | [13][14] |

| ARREST | Shock-refractory out-of-hospital VF | Placebo | Survival to hospital admission | Amiodarone improved survival to hospital admission (44% vs. 34%). | [15] |

| AVID | Survivors of life-threatening ventricular arrhythmias | Implantable Cardioverter-Defibrillator (ICD) | All-cause mortality | ICD therapy was superior to amiodarone in reducing mortality. | [16] |

Table 4: Incidence of Common Adverse Effects of Amiodarone

| Adverse Effect | Incidence | Comments | Reference(s) |

| Pulmonary Toxicity | 1-17% | Potentially fatal; requires regular monitoring. | [17] |

| Thyroid Dysfunction | 2-24% | Hypothyroidism is more common than hyperthyroidism. | [10] |

| Hepatotoxicity | 15-30% | Usually presents as elevated transaminases; severe liver injury is rare. | [18] |

| Corneal Microdeposits | >90% | Generally asymptomatic and reversible. | [18] |

| Photosensitivity/Skin Discoloration | 25-75% | Bluish-gray discoloration with long-term use. | [17] |

| Neurological Effects | 20-40% | Tremor, ataxia, peripheral neuropathy. | [18] |

| Gastrointestinal Effects | 10-30% | Nausea, vomiting, anorexia. | [17] |

| Bradycardia/Heart Block | 2-5% | Due to its effects on the SA and AV nodes. | [9] |

Conclusion

Amiodarone remains a vital tool in the armamentarium against life-threatening cardiac arrhythmias. Its discovery, rooted in ethnobotany, and its subsequent development highlight the intricate process of drug innovation. A thorough understanding of its complex pharmacology, particularly the role of deiodination in its mechanism and side effect profile, is essential for its safe and effective use. This guide provides a foundational resource for researchers and clinicians, summarizing key quantitative data, outlining experimental methodologies, and visualizing the complex signaling pathways involved in amiodarone's action. Future research may focus on developing amiodarone analogues with a more favorable safety profile while retaining its potent antiarrhythmic efficacy.

References

- 1. Intravenous amiodarone for incessant tachyarrhythmias in children: a randomized, double-blind, antiarrhythmic drug trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of amiodarone on membrane fluidity and Na+/K+ ATPase activity in rat-brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amiodarone: clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chromsystems.com [chromsystems.com]

- 5. The effect of amiodarone on the beta-adrenergic receptor is due to a downregulation of receptor protein and not to a receptor-ligand interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amiodarone inhibits the 3,5,3'-triiodothyronine-dependent increase of sodium/potassium adenosine triphosphatase activity and concentration in human atrial myocardial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. biology.stackexchange.com [biology.stackexchange.com]

- 9. ahajournals.org [ahajournals.org]

- 10. droracle.ai [droracle.ai]

- 11. ahajournals.org [ahajournals.org]

- 12. What is the mechanism of Amiodarone Hydrochloride? [synapse.patsnap.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. The CASCADE Study: randomized antiarrhythmic drug therapy in survivors of cardiac arrest in Seattle. CASCADE Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Intravenous amiodarone for ventricular arrhythmias: overview and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Amiodarone: What have we learned from clinical trials? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analysis of (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone

Introduction

(2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone, also known as Amiodarone EP Impurity F, is a known impurity in the synthesis of the antiarrhythmic drug Amiodarone.[1][2] Its monitoring and control are crucial for ensuring the quality, safety, and efficacy of the final drug product.[1] This document provides detailed application notes and protocols for the analytical detection and quantification of this specific impurity, primarily utilizing High-Performance Liquid Chromatography (HPLC), with additional notes on other characterization techniques. These methods are intended for use by researchers, scientists, and professionals in drug development and quality control.

Analytical Techniques Overview

Several analytical methods can be employed for the detection and characterization of Amiodarone EP Impurity F. High-Performance Liquid Chromatography (HPLC) is the most common technique for quantification due to its sensitivity, specificity, and robustness.[1][3][4] Other spectroscopic techniques such as Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for structural confirmation and characterization.[1]

High-Performance Liquid Chromatography (HPLC) Method

This section details a stability-indicating HPLC method adapted from published literature for the determination of Amiodarone and its related impurities, including Impurity F.[3][4]

Principle

The method utilizes reversed-phase chromatography to separate Amiodarone from its impurities. The separation is achieved on a C18 stationary phase with a gradient elution of a buffered aqueous-organic mobile phase. Detection is performed using a UV detector at a wavelength where the analyte has significant absorbance.

Instrumentation and Materials

-

HPLC System: A gradient-capable HPLC system with a UV detector.

-

Column: Agilent Zorbax Eclipse XDB-C18 (100 x 3.0 mm, 3.5 µm) or equivalent.[3][4]

-

Chemicals and Reagents:

-

Amiodarone Hydrochloride Reference Standard

-

(2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone (Amiodarone EP Impurity F) Reference Standard

-

Methanol (HPLC grade)[1]

-

Acetonitrile (HPLC grade)

-

Ammonium Acetate

-

Acetic Acid

-

Water (HPLC grade)

-

Experimental Protocol: HPLC Analysis

-

Preparation of Mobile Phase:

-

Preparation of Standard Solutions:

-

Impurity F Standard Stock Solution (500 µg/mL): Accurately weigh about 5 mg of Amiodarone EP Impurity F Reference Standard and dissolve in 10 mL of methanol.[3][4]

-

Working Standard Solution (e.g., 10-24 µg/mL): Prepare by diluting the stock solution with the diluent (typically a mixture of mobile phases). The concentration should be within the linear range of the method.[3][4]

-

-

Preparation of Sample Solution:

-

Chromatographic Conditions:

-

Column: Agilent Zorbax Eclipse XDB-C18 (100 x 3.0 mm, 3.5 µm).[3][4]

-

Mobile Phase: Gradient elution as described in the table below.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection Wavelength: 240 nm.[5]

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) 0.0 65 35 25.0 15 85 25.1 65 35 35.0 65 35 (This is an exemplary gradient based on published methods for separating Amiodarone and its impurities.[3])

-

-

Data Analysis and Quantification:

-

Identify the peak corresponding to Impurity F in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantify the amount of Impurity F in the sample using the external standard method, based on the peak area.

-

Method Validation Summary

The analytical method should be validated according to ICH guidelines.[5] Key validation parameters are summarized below.

| Parameter | Typical Specification |

| Specificity | The method should be able to resolve the impurity peak from the main component and other impurities. |

| Linearity | A linear relationship between concentration and peak area should be established (e.g., r² > 0.999).[5] |

| Range | Typically from the reporting threshold to 120% of the specification limit for the impurity.[3][4] |

| Accuracy | Recovery of the impurity from a spiked sample matrix should be within an acceptable range (e.g., 90.0% to 107.0%).[3][4] |

| Precision (RSD) | Repeatability and intermediate precision should be less than a specified percentage (e.g., < 5.3% for impurities).[3] |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected. |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |

| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters. |

Other Characterization Techniques

While HPLC is the primary tool for quantification, other techniques are essential for the unequivocal identification and structural elucidation of (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone.

LC-MS (Liquid Chromatography-Mass Spectrometry)

-

Application: Provides molecular weight information and fragmentation patterns, which are crucial for confirming the identity of the impurity, especially in complex matrices.

-

Protocol Outline:

-

Utilize an HPLC method similar to the one described above to achieve chromatographic separation.

-

The eluent from the HPLC is directed into the mass spectrometer.

-

Acquire mass spectra using a suitable ionization technique (e.g., Electrospray Ionization - ESI) in positive ion mode.

-

The molecular ion corresponding to the impurity's molecular weight (C₂₅H₃₀INO₃, MW: 519.4 g/mol ) should be observed.[6]

-

NMR (Nuclear Magnetic Resonance) Spectroscopy

-

Application: Provides detailed structural information, allowing for the unambiguous identification of the molecule by analyzing the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

-

Protocol Outline:

-

Isolate a sufficient quantity of the impurity, or use a synthesized reference standard.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

The resulting spectra can be compared with those of a certified reference standard or interpreted to confirm the chemical structure.

-

Visualizations

Caption: Workflow for HPLC analysis of Amiodarone EP Impurity F.

Caption: Logical flow for analytical method validation.

References

- 1. Amiodarone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. veeprho.com [veeprho.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. scielo.br [scielo.br]

- 5. RP-HPLC Method Development for Amiodarone Hydrochloride Analysis [wisdomlib.org]

- 6. (2-Butylbenzofuran-3-yl)(4-(2-(diethylamino)ethoxy)-3-iodophenyl)methanone | C25H30INO3 | CID 559482 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Quantification of Monoiodoamiodarone using HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive HPLC-MS/MS protocol for the quantification of monoiodoamiodarone, a known impurity of the antiarrhythmic drug amiodarone. The method is designed for accurate and precise measurement in bulk drug substance or formulated products, utilizing a simple sample preparation procedure followed by reverse-phase liquid chromatography coupled with tandem mass spectrometry. This protocol provides the necessary parameters for chromatographic separation, mass spectrometric detection, and method validation to ensure reliable quantification for research, quality control, and drug development purposes.

Introduction

Amiodarone is a widely prescribed antiarrhythmic agent for the treatment of various cardiac dysrhythmias. During its synthesis and storage, several impurities can be formed, one of which is monoiodoamiodarone (also known as Amiodarone Impurity C).[1] The presence of impurities can affect the safety and efficacy of the final drug product, making their accurate quantification a critical aspect of quality control. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers high selectivity and sensitivity, making it the ideal technique for the quantification of trace-level impurities.[2] This document provides a comprehensive protocol for the quantification of monoiodoamiodarone using HPLC-MS/MS.

Experimental Protocol

Sample Preparation

A simple dilution of the sample is sufficient for analysis.

-

Accurately weigh a portion of the amiodarone sample (bulk drug substance or crushed tablets).

-

Dissolve the sample in a suitable diluent (e.g., methanol or acetonitrile/water mixture) to achieve a final concentration within the calibration range of the instrument.

-

Vortex the solution to ensure complete dissolution.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point for method development and can be optimized for specific instrumentation.

Table 1: HPLC Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., Agilent Zorbax Eclipse XDB-C18, 100 x 3.0 mm, 3.5 µm)[1][3] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Refer to Table 2 |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 5.0 | 95 |

| 7.0 | 95 |

| 7.1 | 30 |

| 10.0 | 30 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion ([M+H]⁺) | m/z 519.1 |

| Product Ion (Quantifier) | m/z 285.1 |

| Product Ion (Qualifier) | m/z 257.1 |

| Collision Energy | To be optimized for the specific instrument (typically 20-40 eV) |

| Dwell Time | 100 ms |

Note: The product ions are predicted based on the known fragmentation patterns of amiodarone and related structures, which typically involve cleavage of the ether linkage and subsequent fragmentation of the benzofuran moiety.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[2] Key validation parameters are summarized below.

Table 4: Method Validation Parameters

| Parameter | Acceptance Criteria | Typical Performance |

| Linearity (R²) | ≥ 0.99 | > 0.995 |

| Range | To cover expected impurity levels (e.g., 0.05% to 0.5% of the nominal active ingredient concentration)[1] | 1 - 100 ng/mL |

| Accuracy (% Recovery) | 80 - 120% | 95 - 105% |

| Precision (% RSD) | ≤ 15% | < 10% |

| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 | ~1 ng/mL |

| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | ~0.3 ng/mL |

| Specificity | No interference at the retention time of the analyte | Confirmed by analysis of blank and placebo samples |

Data Presentation

Table 5: Quantitative Data Summary (Example)